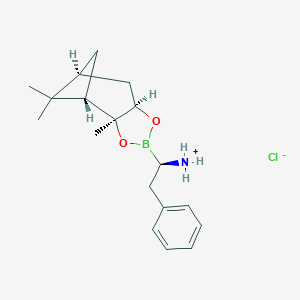

(R)-BOROPHE-(+)-PINANEDIOL-HCL

Description

Propriétés

IUPAC Name |

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRPMGWYFYLFMY-SKAYQWHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719330 | |

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178455-03-3 | |

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (R)-BOROPHE-(+)-PINANEDIOL-HCL

-

A Technical Guide to (R)-BOROPHE-(+)-PINANEDIOL-HCL for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the precise construction of chiral molecules is a cornerstone of innovation, particularly within pharmaceutical and agrochemical development. Among the arsenal of reagents enabling such precision, chiral boronic esters stand out for their versatility and reliability. This guide provides a comprehensive technical overview of (R)-BoroPhe-(+)-pinanediol-HCl, a key building block whose unique structural features offer exceptional control in asymmetric synthesis. As a senior application scientist, my objective is to distill the complex attributes of this compound into a practical framework, empowering researchers to harness its full potential. We will delve into its fundamental properties, explore the mechanistic rationale behind its applications, and provide actionable protocols, all grounded in established scientific principles.

Fundamental Chemical Identity and Properties

A thorough understanding of a reagent's intrinsic properties is the foundation of its effective and safe use in any experimental design.

(R)-BoroPhe-(+)-pinanediol-HCl is the hydrochloride salt of the pinanediol ester of (R)-α-aminophenylalanine boronic acid. The (+)-pinanediol moiety serves as a chiral auxiliary, imparting stereochemical control in subsequent reactions.

Table 1: Core Chemical and Physical Properties

| Property | Data |

| CAS Number | 178455-03-3[1][2][3][4] |

| Molecular Formula | C₁₈H₂₇BClNO₂[1][4] |

| Molecular Weight | 335.68 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C, under inert atmosphere[5] |

Structural Elucidation and Stereochemistry

The efficacy of (R)-BoroPhe-(+)-pinanediol-HCl as a chiral building block is intrinsically linked to its three-dimensional structure. The rigid bicyclic pinanediol group effectively shields one face of the boron atom, creating a sterically hindered environment that directs the approach of reagents in a highly predictable manner. This is the key to its utility in asymmetric synthesis.

Caption: Logical relationships of the key structural features of (R)-BoroPhe-(+)-pinanediol-HCl.

Applications in Synthetic Chemistry

The primary utility of (R)-BoroPhe-(+)-pinanediol-HCl is as a stable, crystalline solid that serves as a precursor to the corresponding boronic acid. This makes it a valuable reagent in a variety of synthetic transformations.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Boronic acids and their esters are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The pinanediol ester of (R)-BoroPhe can be coupled with a wide array of aryl and heteroaryl halides or triflates.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: In a flame-dried Schlenk flask, combine (R)-BoroPhe-(+)-pinanediol-HCl (1.0 equiv.), the aryl halide/triflate (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 3.0 equiv.). The use of an inert atmosphere is critical to prevent the degradation of the catalyst and boronic ester.

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water (4:1). Degassing the solvent removes oxygen, which can oxidatively deactivate the palladium catalyst.

-

Reaction: Heat the mixture (e.g., to 90 °C) and monitor by an appropriate method (TLC or LC-MS).

-

Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts and the base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Caption: A streamlined workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protease Inhibitor Synthesis

Boronic acids are known for their ability to act as transition-state analogue inhibitors of serine proteases, forming a reversible covalent bond with the catalytic serine residue.[7] (R)-BoroPhe-(+)-pinanediol-HCl serves as a key intermediate in the synthesis of such inhibitors, which are valuable in drug discovery.[6][7]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the chemical integrity of (R)-BoroPhe-(+)-pinanediol-HCl and to ensure laboratory safety.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat.[8][9] | To prevent skin and eye irritation.[8][9] |

| Handling | Use in a well-ventilated area or fume hood.[8][9][10] Avoid creating dust.[10] | To minimize inhalation of the powdered solid.[8][9] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5] | The boronic ester is sensitive to moisture and can hydrolyze. Low temperatures and an inert atmosphere slow degradation. |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent unwanted chemical reactions. |

| Spill Response | Absorb spills with an inert material and dispose of in accordance with local regulations.[8][9] | To prevent environmental contamination and ensure safe cleanup. |

Conclusion

(R)-BoroPhe-(+)-pinanediol-HCl is a sophisticated and highly valuable chiral building block. Its well-defined stereochemistry, conferred by the pinanediol auxiliary, allows for a high degree of control in asymmetric synthesis. A comprehensive understanding of its properties, coupled with meticulous handling and adherence to established protocols, will enable researchers to fully leverage this reagent in the synthesis of complex, high-value molecules for a range of applications, from pharmaceuticals to advanced materials.

References

-

LookChem. (R)-BorohomoPhe-(+)-Pinanediol-HCl. Available at: [Link]

-

Ivy Fine Chemicals. (R)-BoroPhe-(+)-Pinanediol-HCl [CAS: 178455-03-3]. Available at: [Link]

-

HXCHEM. (R)-BoroPhe-(+)-Pinanediol HCl/CAS:178455-03-3. Available at: [Link]

-

AZA Mid-Year Meeting. (R)-BoroPhe-(+)-Pinanediol-HCl. Available at: [Link]

-

Chongqing Chemdad Co. ,Ltd. (R)-BoroPro-(+)-Pinanediol-HCl. Available at: [Link]

-

MIT. Safety Data Sheet. Available at: [Link]

-

SOLUBILITY DATA SERIES. Available at: [Link]

Sources

- 1. (R)-BoroPhe-(+)-Pinanediol-HCl | CymitQuimica [cymitquimica.com]

- 2. ivychem.com [ivychem.com]

- 3. (R)-BoroPhe-(+)-Pinanediol HCl/CAS:178455-03-3-HXCHEM [hxchem.net]

- 4. (R)-BoroPhe-(+)-Pinanediol-HCl 95% | CAS: 178455-03-3 | AChemBlock [achemblock.com]

- 5. FCKeditor - Resources Browser [midyear.aza.org]

- 6. benchchem.com [benchchem.com]

- 7. Buy (S)-BoroPro-(-)-Pinanediol-HCl | 149716-73-4 [smolecule.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. web.mit.edu [web.mit.edu]

- 10. echemi.com [echemi.com]

A Technical Guide to the Structure Elucidation of (R)-BoroPhe-(+)-Pinanediol-HCl

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (R)-BoroPhe-(+)-Pinanediol-HCl, a chiral aminoboronic acid derivative of significant interest in medicinal and agrochemical research. The systematic name for this compound is (R)-2-phenyl-1-((3aS,4R,6R,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][2][3]dioxaborol-2-yl)ethan-1-amine hydrochloride.[4] This document outlines an integrated analytical approach, combining spectroscopic and crystallographic techniques with a validated synthesis protocol. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for confirming the identity, purity, and absolute stereochemistry of this and related compounds. We delve into the causality behind experimental choices, ensuring a self-validating system for characterization, grounded in authoritative scientific principles.

Introduction: The Significance of a Chiral Boron Building Block

(R)-BoroPhe-(+)-Pinanediol-HCl is a critical chiral building block used in the synthesis of complex molecules, particularly pharmaceutical agents. Boronic acids are valued in drug discovery for their ability to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[5] This mechanism is central to the function of FDA-approved drugs such as the proteasome inhibitor Bortezomib.[5] The (+)-pinanediol group serves as a chiral auxiliary and a protecting group, enhancing the stability and simplifying the handling of the otherwise labile aminoboronic acid.[2][5] The hydrochloride salt form improves crystallinity and solubility.

Given the precise stereochemical requirements for biological activity, unambiguous confirmation of the molecule's three-dimensional structure is paramount. This guide presents a logical, multi-faceted workflow to achieve this confirmation.

Part 1: Spectroscopic Characterization

Spectroscopy provides the first layer of structural evidence, offering detailed information about the molecular framework and functional groups. The interpretation of these spectra in concert provides a powerful, non-destructive method for initial structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule characterization. For (R)-BoroPhe-(+)-Pinanediol-HCl, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.

-

¹¹B NMR Spectroscopy: This is often the most informative starting point. The boron atom in a pinanediol ester is tricoordinate (sp² hybridized).[6] However, in the presence of the amine and in certain solvents, it can exist in equilibrium with a tetracoordinate (sp³ hybridized) state. The ¹¹B NMR spectrum provides a clear signature of the boron environment. A chemical shift (δ) in the range of 27-35 ppm is characteristic of a trigonal, sp²-hybridized boronic ester, confirming the successful formation of the dioxaborolane ring.[7][8][9] This distinguishes it from the free boronic acid or a tetracoordinate borate species, which would appear further upfield.[9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals the connectivity and stereochemical relationships between protons. Key expected signals include:

-

Aromatic Protons: A multiplet between 7.1-7.4 ppm corresponding to the five protons of the phenyl group.

-

Pinanediol Protons: A series of complex multiplets in the upfield region (0.8-2.5 ppm ), including characteristic singlets for the three methyl groups of the pinane framework.

-

Benzylic and α-Amino Protons: The protons on the ethyl chain adjacent to the phenyl ring and the boron atom will appear as multiplets, with their exact shifts and coupling patterns providing crucial conformational information.

-

-

¹³C NMR Spectroscopy: This spectrum confirms the carbon skeleton of the molecule. While the carbon atom directly attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation, other key signals, such as those from the aromatic ring and the pinanediol moiety, will be clearly visible and diagnostic.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the molecular ion of the free base, [M+H]⁺, corresponding to the loss of HCl. For the molecular formula C₁₈H₂₆BNO₂, the expected monoisotopic mass of the free base is 299.21 Da. The calculated mass of the protonated molecule [C₁₈H₂₇BNO₂]⁺ would be approximately 300.22 Da.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include:

-

N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹ , typical for an ammonium salt (R-NH₃⁺).

-

B-O Stretch: Strong, characteristic bands typically found in the 1300-1400 cm⁻¹ region, confirming the presence of the boronic ester.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

| Technique | Expected Result / Key Feature | Structural Inference |

| ¹¹B NMR | Single broad peak, δ ≈ 27-35 ppm | Confirms trigonal sp² boronic ester |

| ¹H NMR | Signals for phenyl, ethyl, and pinanediol moieties | Confirms proton framework and connectivity |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ≈ 300.22 | Confirms molecular formula of the free base |

| IR Spectroscopy | Broad N-H stretch (2400-3200 cm⁻¹), Strong B-O stretch (1300-1400 cm⁻¹) | Confirms ammonium salt and boronic ester group |

Part 2: A Validated Synthesis Protocol

Understanding the synthesis provides context for potential impurities and validates the proposed structure. The most common route to α-aminoboronic esters is the Matteson homologation, a reliable and highly diastereoselective method.[2]

Experimental Protocol: Matteson Homologation Approach

-

Starting Material: The synthesis typically begins with a precursor like Dichloromethylboronic acid (+)-pinanediol ester.

-

Grignard Reaction: The precursor is reacted with a benzyl Grignard reagent (e.g., Benzylmagnesium chloride) at low temperature (-78 °C) in a suitable solvent like Tetrahydrofuran (THF). This reaction inserts the benzyl group, forming an α-chloroboronic ester intermediate. The bulky pinanediol group directs the stereochemistry of this addition with high fidelity.

-

Nucleophilic Displacement: The chloride is then displaced with a nitrogen nucleophile. A common choice is lithium hexamethyldisilazide (LiHMDS), followed by acidic workup to remove the silyl groups and form the primary amine.[2]

-

Salt Formation: The resulting free amine is treated with anhydrous HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the desired (R)-BoroPhe-(+)-Pinanediol as its hydrochloride salt, which can be purified by recrystallization.[2]

Causality Insight: The choice of (+)-pinanediol is critical; its rigid, chiral structure effectively shields one face of the boron atom, forcing the incoming nucleophile (the benzyl group) to attack from the opposite face, thereby establishing the desired (R) stereocenter at the carbon atom bearing the boron. The low temperature (-78 °C) is essential to prevent epimerization and side reactions.

Synthesis Workflow Diagram

Caption: Matteson homologation synthesis workflow.

Part 3: Definitive Structure Confirmation via X-ray Crystallography

While spectroscopy provides compelling evidence, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional structure, definitively confirming both the connectivity and the absolute stereochemistry of all chiral centers.[3]

Protocol for Crystallographic Analysis

-

Crystal Growth: High-purity (R)-BoroPhe-(+)-Pinanediol-HCl is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol). A less polar anti-solvent (e.g., diethyl ether, hexanes) is slowly diffused into this solution in a sealed vial at a constant, cool temperature. Slow evaporation is another viable method. The goal is to allow single, well-ordered crystals to form over several days.

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure. The final refined structure will provide precise bond lengths, bond angles, and, most importantly, the absolute configuration of the stereocenters, which can be confirmed using the Flack parameter.

The resulting crystal structure serves as the ultimate validation, confirming that the stereochemistry at the α-carbon is indeed (R) and that the pinanediol auxiliary has the expected (1S,2S,3R,5S) configuration.

Part 4: Integrated Data Analysis Workflow

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of (R)-BoroPhe-(+)-Pinanediol-HCl is a multi-step process that requires a convergence of evidence. By initiating with a validated synthesis, followed by a comprehensive suite of spectroscopic analyses (¹¹B NMR, ¹H NMR, MS, IR), and culminating in the definitive proof of single-crystal X-ray diffraction, researchers can establish the identity, purity, and absolute stereochemistry of this vital chiral building block with the highest degree of scientific integrity. This integrated workflow ensures that the material proceeding into further research and development is precisely what it is intended to be, a cornerstone of trustworthy and reproducible science.

References

-

Štíbrányi, Z., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]

-

Zhu, L., et al. (2016). Synthesis of biologically active boron-containing compounds. RSC Advances. Available at: [Link]

-

The Royal Society of Chemistry (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

-

ResearchGate (n.d.). Single-crystal X-ray structures a, The activated pinacol boronic ester.... Available at: [Link]

-

Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

The Royal Society of Chemistry (2020). Supporting information for: Examination of pinanediol - boronic acid ester formation in aqueous media. Available at: [Link]

-

Wiley-VCH (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

ERA (n.d.). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Available at: [Link]

-

Kao, C.-L., et al. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available at: [Link]

-

ResearchGate (2017). Syntheisis of α-amino pinanediol boronic ester (5). Available at: [Link]

-

Matteson, D. S., et al. (1986). Synthesis and properties of pinanediol .alpha.-amido boronic esters. Organometallics. Available at: [Link]

-

PubMed (2020). Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Available at: [Link]

-

Boron Molecular (n.d.). 2-Phenylethyl-1-boronic acid pinacol ester. Available at: [Link]

-

Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Available at: [Link]

-

PubChem (n.d.). (1-Amino-2-phenylethyl)boronic acid. Available at: [Link]

Sources

- 1. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of (R)-BoroPhe-(+)-Pinanediol-HCl

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral α-Aminoboronic Acids

Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry. Their unique ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites has led to the development of potent and targeted therapies, most notably the proteasome inhibitor Bortezomib for treating multiple myeloma.[1][2][3] The (R)-BoroPhe-(+)-Pinanediol moiety represents a critical chiral building block, providing the stereochemical precision necessary for developing next-generation protease inhibitors and other targeted therapeutics.

This guide provides a comprehensive overview of the synthetic pathway to (R)-BoroPhe-(+)-Pinanediol-HCl. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis, purification, and characterization.

Core Principles: Why This Pathway?

The synthesis of a chiral α-aminoboronic acid is not trivial. The chosen pathway must address three fundamental challenges:

-

Installation of the Boron Moiety: Creating the C-B bond with regioselectivity.

-

Control of Stereochemistry: Establishing the desired (R) configuration at the α-carbon.

-

Stability and Handling: Protecting the inherently sensitive boronic acid group during synthesis.

The strategy detailed herein leverages two powerful chemical concepts to overcome these challenges: the Matteson Homologation and the use of (+)-Pinanediol as a chiral auxiliary.

The Power of (+)-Pinanediol: A Dual-Role Reagent

(+)-Pinanediol, derived from the readily available natural product (+)-α-pinene, is the cornerstone of this synthesis.[4] Its utility is twofold:

-

Chiral Auxiliary: The rigid, bicyclic structure of pinanediol creates a sterically defined environment around the boron atom. This steric hindrance directs incoming reagents to attack from the less hindered face, enabling highly diastereoselective reactions.[4] This is the key to establishing the correct stereochemistry at the α-carbon.

-

Protecting Group: Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines, and can be unstable under various reaction conditions.[2][5] Esterification with pinanediol forms a stable five-membered ring that masks the reactive B(OH)₂ group. Pinanediol boronic esters are generally more stable to chromatography on silica gel compared to other boronic esters, simplifying purification.[4][6]

The Matteson Homologation: Stereoselective C-C Bond Formation

The Matteson homologation is a robust method for the asymmetric synthesis of α-chiral boronic esters. The general approach involves the reaction of a boronic ester with a dihalomethane in the presence of a strong base, followed by nucleophilic displacement. This process lengthens the carbon chain by one carbon while installing a new stereocenter with high diastereoselectivity, dictated by the pinanediol auxiliary.[7]

The Synthetic Pathway: A Detailed Walkthrough

The synthesis of (R)-BoroPhe-(+)-Pinanediol-HCl is a multi-step process that builds the molecule methodically, ensuring stereochemical integrity at each stage.

Overall Synthesis Workflow

The logical flow begins with the protection of a simple starting boronic acid, followed by a series of stereoselective transformations to build the final α-amino acid structure.

Caption: High-level workflow for the synthesis of (R)-BoroPhe-(+)-Pinanediol-HCl.

Experimental Protocols & Mechanistic Insights

What follows are detailed, step-by-step protocols grounded in established chemical literature. The causality behind reagent choices and reaction conditions is explained to provide a deeper understanding.

Step 1: Synthesis of Benzylboronic Acid (+)-Pinanediol Ester

Objective: To protect the starting boronic acid with the chiral auxiliary, setting the stage for asymmetric induction.

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzylboronic acid (1.0 eq), (+)-pinanediol (1.05 eq), and toluene (approx. 10 mL per gram of boronic acid).[4]

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue heating until no more water is collected (typically 2-4 hours).[4]

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ester is often of sufficient purity to be used directly in the next step.

Expert Insights (E-E-A-T):

-

Why a Dean-Stark Trap? The esterification is a reversible equilibrium reaction.[5] By physically removing the water byproduct, the equilibrium is driven towards the product side (Le Châtelier's principle), ensuring a high yield.

-

Anhydrous Conditions: All solvents and glassware must be scrupulously dry. Any extraneous water will hinder the reaction's completion.[5]

-

Stoichiometry: A slight excess of (+)-pinanediol is used to ensure the complete consumption of the starting boronic acid.

Step 2: Matteson Homologation for (R)-α-Chloro-β-phenylethylboronic Acid (+)-Pinanediol Ester

Objective: To create the C-C bond alpha to the boron atom and establish the key stereocenter with high diastereoselectivity.

Protocol:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flask and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA) in situ.[4]

-

In a separate flask, dissolve the benzylboronic acid (+)-pinanediol ester (1.0 eq) from Step 1 and dichloromethane (1.2 eq) in anhydrous THF.

-

Add the solution from step 3 to the freshly prepared LDA solution at -78 °C. Stir the mixture for 30-60 minutes.[4]

-

(Optional but recommended) Add anhydrous zinc chloride (1.1 eq) in THF to the reaction mixture at -78 °C and allow it to warm slowly to room temperature overnight.[4] This can improve yields and selectivity.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights (E-E-A-T):

-

Why LDA at -78 °C? LDA is a strong, non-nucleophilic base, ideal for deprotonating the carbon adjacent to the boron atom to form a boronate-stabilized carbanion. The low temperature is critical to prevent side reactions and ensure kinetic control, which is essential for high diastereoselectivity.

-

Role of Dichloromethane: Dichloromethane serves as the source of the "CH₂Cl" group that is added to the starting ester.

-

Purification Caveats: While pinanediol esters are relatively stable, prolonged exposure to silica gel can cause degradation.[5] It is advisable to use a less polar eluent system (e.g., hexane/ethyl acetate), use a shorter column, or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[5]

Step 3: Nucleophilic Substitution to form the α-Amino Boronic Ester

Objective: To displace the chloride with an amine equivalent, forming the protected α-amino boronic ester.

Protocol:

-

Dissolve the purified α-chloro boronic ester (1.0 eq) from Step 2 in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of Lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF.[4]

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The intermediate N-silylated product is formed.[4]

-

The reaction is typically worked up by quenching with saturated ammonium chloride, followed by extraction as described in Step 2.

Expert Insights (E-E-A-T):

-

Why LiHMDS? LiHMDS serves as the source of the protected amine. It is a strong nucleophile that readily displaces the chloride. The resulting N-silylated product is stable enough for isolation but is often carried directly to the next deprotection step. The bulky silyl groups also help prevent side reactions.

Step 4: TMS Deprotection and Hydrochloride Salt Formation

Objective: To remove the temporary silyl protecting group from the nitrogen and form the stable, crystalline hydrochloride salt of the final product.

Protocol:

-

Dissolve the crude N-silylated product from Step 3 in a suitable solvent like diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-aqueous solvent (e.g., 2M HCl in diethyl ether) until the precipitation of a solid is complete.

-

Isolate the white solid product, (R)-BoroPhe-(+)-Pinanediol-HCl, by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.

Expert Insights (E-E-A-T):

-

Anhydrous HCl is Crucial: The use of anhydrous HCl is critical to prevent hydrolysis of the pinanediol boronic ester, which is sensitive to aqueous acid.[4][5] The goal is to selectively cleave the N-Si bond and protonate the resulting free amine to form the hydrochloride salt.

-

Product Stability: The hydrochloride salt form significantly improves the stability and handling properties of the final compound, making it a readily weighable, non-hygroscopic solid.

Product Characterization & Data

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-BoroPhe-(+)-Pinanediol-HCl.

| Parameter | Specification | Source |

| Chemical Name | (R)-2-phenyl-1-((3aS,4R,6R,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][4][5][8]dioxaborol-2-yl)ethan-1-amine hydrochloride | [9] |

| CAS Number | 178455-03-3 | [10][11][12] |

| Molecular Formula | C₁₈H₂₇BClNO₂ | [10][12] |

| Molecular Weight | 335.68 g/mol | [10][12] |

| Appearance | White to off-white solid | [10][13] |

| Purity | ≥97% (typically by HPLC) | [10] |

Recommended Analytical Techniques:

-

¹H NMR: To confirm the overall structure and presence of characteristic peaks for the phenyl, pinanediol, and backbone protons.

-

¹¹B NMR: To verify the presence of the boronic ester. A characteristic signal should be observed.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the free base.

-

HPLC: To determine the purity and, with a chiral column, the enantiomeric or diastereomeric excess.

Troubleshooting and Advanced Considerations

| Challenge | Likely Cause(s) | Recommended Solution(s) |

| Low Yield in Esterification | Incomplete water removal; impure starting materials. | Ensure the Dean-Stark trap is functioning correctly and reflux until water collection ceases. Use pure, dry boronic acid and pinanediol.[5] |

| Multiple Products after Homologation | Reaction temperature too high; impure LDA. | Maintain strict temperature control at -78 °C. Use freshly prepared or high-quality commercial LDA. |

| Product Degradation on Silica Gel | Hydrolysis of the boronic ester by acidic silica. | Minimize contact time with silica. Use a less polar eluent or add ~1% triethylamine to the eluent to neutralize acidic sites.[5] Consider crystallization as an alternative purification method.[4][5] |

| Ester Hydrolysis during Workup | Aqueous workup performed under acidic or basic conditions. | Perform aqueous workups under neutral pH conditions whenever possible.[5] |

Conclusion

The synthesis of (R)-BoroPhe-(+)-Pinanediol-HCl is a prime example of modern asymmetric synthesis, leveraging a robust chiral auxiliary to construct a valuable pharmaceutical intermediate with high stereochemical control. A thorough understanding of the underlying principles—the dual role of pinanediol and the mechanism of the Matteson homologation—is paramount for success. By carefully controlling reaction conditions, particularly temperature and moisture, and employing appropriate purification strategies, researchers can reliably produce this critical building block for the advancement of targeted drug discovery programs.

References

- BenchChem.

- Iwasaki, T., et al. (2006). A High-Yield Synthesis of 4-Borono-DL-phenylalanine.

- BenchChem. Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters. BenchChem.

- Kabalka, G. W., et al. (2000). A concise synthesis of enantiomerically pure 4-Borono-L-phenylalanine from L-tyrosine. Journal of Organometallic Chemistry, 680(1-2), 158-161.

- CymitQuimica. (R)-BoroPhe-(+)-Pinanediol-HCl Product Page. CymitQuimica.

- ResearchGate. A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine.

- Zaidlewicz, M., et al. (2004). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy. ARKIVOC, 2004(iii), 11-21.

- ResearchGate. Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters.

- Google Patents. US8765997B2 - Process for preparing 4-borono-L-phenylalanine.

- Kliman, M., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10(13), 2570-2579.

- Tocopharm. Exploring (R)-BoroLeu-(+)

- Guidechem. (R)-BoroPhe-(+)-Pinanediol 186906-12-7 wiki. Guidechem.

- Google Patents. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.

- Benchchem. (R)-BoroPhe-(+)-Pinanediol-HCl Product Page. Benchchem.

- Sigma-Aldrich. (R)-BoroPhe-(+)-Pinanediol-HCl Product Page. Sigma-Aldrich.

- Universidad de Sonora.

- D'Andrea, S. V., & Pellacani, L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3497-3501.

- Vedejs, E., & Fields, S. C. (1996). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 61(10), 3463-3467.

- Yang, W., & Gao, X. (2014). Synthesis of biologically active boron-containing compounds. RSC Advances, 4(94), 52025-52038.

- D'Andrea, S. V., & Pellacani, L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.

- Ivy Fine Chemicals. (R)-BoroPhe-(+)-Pinanediol-HCl [CAS: 178455-03-3]. Ivy Fine Chemicals.

- Guidechem. (R)-BoroPhe-(+)-Pinanediol 186906-12-7 wiki. Guidechem.

- ChemicalBook. (R)-BoroPro-(+)-Pinanediol-HCl | 147208-69-3. ChemicalBook.

- Chemrio. (R)-BorohomoPhe-(+)-Pinanediol-HCl. Chemrio.

- Google Patents. KR20150066724A - Manufacturing method for Bortezomib and new intermediate thereof.

- ChemicalBook. (R)-BoroPhe-(+)-Pinanediol-HCl | 178455-03-3. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. (R)-BoroPhe-(+)-Pinanediol-HCl | 178455-03-3 [sigmaaldrich.com]

- 10. (R)-BoroPhe-(+)-Pinanediol-HCl | CymitQuimica [cymitquimica.com]

- 11. ivychem.com [ivychem.com]

- 12. (R)-BoroPhe-(+)-Pinanediol-HCl | 178455-03-3 [chemicalbook.com]

- 13. innospk.com [innospk.com]

(R)-BoroPhe-(+)-Pinanediol-HCl: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor

Introduction

In the landscape of modern drug discovery and chemical biology, boron-containing compounds have emerged as a compelling class of molecules, largely due to their unique ability to form reversible covalent bonds with biological targets.[1] This guide provides an in-depth technical exploration of the mechanism of action of (R)-BoroPhe-(+)-Pinanediol-HCl, a chiral α-aminoboronic acid derivative. We will delve into the fundamental principles governing its interaction with serine proteases, the strategic role of its constituent parts, and the experimental methodologies used to elucidate its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Boronic Acid Warhead: A Reversible Covalent Interaction

The cornerstone of the mechanism of action for (R)-BoroPhe-(+)-Pinanediol-HCl lies in the electrophilic nature of its boron atom. Boronic acids act as transition-state analogs for the hydrolysis of peptide bonds by serine proteases.[2] The active site of a serine protease features a catalytic triad, most commonly composed of serine, histidine, and aspartate residues. The serine hydroxyl group acts as a potent nucleophile, attacking the carbonyl carbon of the scissile peptide bond.

The boron atom in (R)-BoroPhe-(+)-Pinanediol-HCl, with its vacant p-orbital, readily accepts the lone pair of electrons from the catalytic serine's hydroxyl group.[3] This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate adduct.[2] This covalent complex mimics the tetrahedral intermediate formed during normal peptide bond hydrolysis, effectively sequestering the enzyme and inhibiting its catalytic activity. The reversibility of this bond is a key advantage, potentially reducing the off-target effects and toxicity associated with irreversible inhibitors.

Figure 1: Reversible covalent inhibition of a serine protease.

Structural Components and Their Functional Significance

The structure of (R)-BoroPhe-(+)-Pinanediol-HCl is a deliberate assembly of functional components, each contributing to its overall activity and utility.

| Component | Chemical Structure/Feature | Function |

| (R)-Phenylalanine Side Chain | Benzyl group | Provides specificity for the S1 pocket of chymotrypsin-like serine proteases, which preferentially bind large hydrophobic residues. |

| Boronic Acid | -B(OH)₂ | The "warhead" that forms a reversible covalent bond with the catalytic serine residue of the target protease. |

| (+)-Pinanediol | Chiral bicyclic diol | Acts as a chiral auxiliary during synthesis to ensure the correct (R)-stereochemistry at the α-carbon. It also serves as a protecting group for the boronic acid, enhancing its stability and ease of handling.[4] |

| Hydrochloride Salt | -HCl | Improves the solubility and stability of the compound in aqueous solutions for experimental use. |

The stereochemistry at the α-carbon is crucial for potent inhibition. The (R)-configuration mimics the natural L-amino acid substrate, allowing for optimal positioning within the enzyme's active site.

Primary Biological Target: Chymotrypsin-like Serine Proteases

While boronic acids can inhibit a range of serine proteases, the phenylalanine side chain of (R)-BoroPhe-(+)-Pinanediol-HCl directs its specificity towards chymotrypsin and other chymotrypsin-like proteases.[5] The S1 subsite of chymotrypsin is a deep, hydrophobic pocket that favorably accommodates large aromatic or hydrophobic amino acid residues like phenylalanine. Peptidic boronic acids incorporating a phenylalanine at the P1 position have demonstrated exceptionally high affinity for chymotrypsin, with some inhibitors exhibiting picomolar Kᵢ values.

Experimental Protocols

Synthesis of (R)-BoroPhe-(+)-Pinanediol-HCl via Matteson Homologation

The asymmetric synthesis of α-aminoboronic acids like (R)-BoroPhe-(+)-Pinanediol-HCl is commonly achieved through the Matteson homologation reaction.[4] This powerful method allows for the stereocontrolled introduction of a carbon unit adjacent to the boron atom.

Step-by-Step Methodology:

-

Esterification: Phenylboronic acid is first esterified with (+)-pinanediol to form the chiral boronic ester.

-

Homologation: The chiral boronic ester is reacted with dichloromethyllithium at low temperature (-100 °C) to generate an α-chloroboronic ester intermediate.[4]

-

Nucleophilic Displacement: The α-chloro group is then displaced with an azide nucleophile (e.g., sodium azide).

-

Reduction: The resulting α-azido boronic ester is reduced to the corresponding α-amino boronic ester, typically through catalytic hydrogenation (e.g., using Pd/C and H₂).[4]

-

Deprotection and Salt Formation: The pinanediol protecting group is removed by transesterification with another boronic acid (e.g., phenylboronic acid) in a biphasic system, followed by treatment with HCl to yield the final hydrochloride salt.[4]

Figure 2: Synthetic workflow for (R)-BoroPhe-(+)-Pinanediol-HCl.

Chymotrypsin Inhibition Assay

To quantify the inhibitory potency of (R)-BoroPhe-(+)-Pinanediol-HCl, a standard enzymatic assay for chymotrypsin can be employed.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 80 mM Tris-HCl, pH 7.8).[6]

-

Prepare a stock solution of a chromogenic or fluorogenic chymotrypsin substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), in an appropriate solvent (e.g., DMSO).[7]

-

Prepare serial dilutions of (R)-BoroPhe-(+)-Pinanediol-HCl in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the chymotrypsin solution.[7]

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.

-

Initiate the enzymatic reaction by adding the substrate to each well.[7]

-

Monitor the rate of product formation by measuring the change in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to the Morrison equation for tight-binding inhibitors or determine the IC₅₀ value.

-

The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the substrate.

-

Conclusion

(R)-BoroPhe-(+)-Pinanediol-HCl exemplifies the strategic design of potent and specific enzyme inhibitors. Its mechanism of action is centered on the reversible covalent interaction between its boronic acid moiety and the catalytic serine of chymotrypsin-like proteases. The phenylalanine side chain confers specificity for the S1 pocket of these enzymes, while the (+)-pinanediol group serves as a crucial chiral auxiliary and protecting group. The detailed synthetic and enzymatic assay protocols provided in this guide offer a framework for the further investigation and application of this and similar boronic acid-based inhibitors in drug discovery and chemical biology research.

References

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available at: [Link]

-

Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. Available at: [Link]

-

Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? MDPI. Available at: [Link]

-

Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. PMC. Available at: [Link]

-

Benzamidomethaneboronic acid: synthesis and inhibition of chymotrypsin. PubMed. Available at: [Link]

-

Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC. Available at: [Link]

-

The binding of boronic acids to chymotrypsin. PubMed. Available at: [Link]

-

Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. Available at: [Link]

-

Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. PubMed. Available at: [Link]

-

Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. PNAS. Available at: [Link]

-

Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. PubMed. Available at: [Link]

-

P1 Phenethyl peptide boronic acid inhibitors of HCV NS3 protease. PubMed. Available at: [Link]

Sources

- 1. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzamidomethaneboronic acid: synthesis and inhibition of chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]

- 7. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BOROPHE-(+)-PINANEDIOL-HCL CAS number 178455-03-3.

An In-Depth Technical Guide to (R)-BoroPhe-(+)-Pinanediol-HCl (CAS: 178455-03-3): A Chiral Building Block for Modern Drug Discovery

Executive Summary

(R)-BoroPhe-(+)-Pinanediol-HCl, with CAS number 178455-03-3, is a pivotal chiral building block in the fields of medicinal chemistry and drug development.[1] As a protected derivative of (R)-2-amino-1-phenylethane boronic acid, it offers enhanced stability and handling properties crucial for multi-step organic synthesis.[1] The core utility of this compound lies in the unique ability of the boronic acid moiety to form reversible covalent bonds with nucleophilic residues in enzyme active sites, a mechanism that has been successfully leveraged in FDA-approved drugs like the proteasome inhibitor Bortezomib.[1][2] This guide provides a comprehensive overview of its chemical properties, the scientific rationale for its use, a representative synthetic workflow, key applications, and essential safety protocols, designed for researchers and scientists engaged in the synthesis of complex, high-value molecules.

Physicochemical Properties & Characterization

(R)-BoroPhe-(+)-Pinanediol-HCl is a white to off-white solid, valued for its specific stereochemistry which is critical for targeted biological activity.[3] The (+)-pinanediol group serves as a chiral auxiliary and a protecting group, preventing premature decomposition or unwanted side reactions of the boronic acid functional group.[4]

Table 1: Core Compound Specifications

| Property | Value | Source(s) |

| CAS Number | 178455-03-3 | [5][6] |

| Molecular Formula | C₁₈H₂₇BClNO₂ | [5][6][7] |

| Molecular Weight | 335.68 g/mol | [3][6][8] |

| IUPAC Name | (R)-2-phenyl-1-((3aS,4R,6R,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][5][6][8]dioxaborol-2-yl)ethan-1-amine hydrochloride | [3][7] |

| Purity | Typically ≥95% | [3][7] |

| Physical Form | Off-white solid | [3] |

| Storage | Store at +2 to +8 °C in an inert atmosphere | [8][9] |

Analytical Characterization

The structural integrity and purity of (R)-BoroPhe-(+)-Pinanediol-HCl are paramount for its successful application in synthesis. Characterization typically involves a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, while chiral NMR techniques can verify the enantiomeric purity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for assessing purity.[10] However, due to the potential for boronate esters to hydrolyze, method development requires careful consideration of mobile phase composition and pH to ensure accurate and reproducible results.[10]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the expected structure.

The Scientific Rationale: Reversible Covalent Inhibition

The growing interest in boronic acids in drug discovery stems from their unique mechanism of action.[2] Unlike traditional inhibitors that rely on non-covalent interactions or irreversible covalent bonds, boronic acids act as "warheads" that can form a reversible covalent bond with serine or threonine hydroxyl groups commonly found in the active sites of enzymes, such as proteases.[1]

This interaction is powerful yet transient, offering a balance between the high potency of covalent inhibitors and the reduced risk of off-target toxicity associated with irreversible binders.[1] The boron atom, being electron-deficient, readily accepts a lone pair of electrons from the hydroxyl oxygen of a serine residue, forming a stable but reversible tetrahedral boronate adduct.

Caption: Reversible covalent inhibition mechanism.

Synthesis and Workflow

The synthesis of chiral boronic esters like (R)-BoroPhe-(+)-Pinanediol-HCl is a well-established process in organic chemistry, leveraging the reliability of boronic esterification to protect the boronic acid and maintain stereochemical integrity.[4]

Caption: General synthetic workflow diagram.

Protocol: Representative Synthesis of a Pinanediol Boronic Ester

The following protocol is a generalized representation based on established methods for boronic ester formation.[4] Causality: The choice of a chiral diol like (+)-pinanediol is critical; its rigid bicyclic structure provides excellent stereochemical control during esterification and subsequent reactions.[4] The final conversion to a hydrochloride salt enhances the compound's stability and improves its handling characteristics as a solid.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting boronic acid precursor in an appropriate anhydrous solvent (e.g., dichloromethane or THF).

-

Addition of Diol: Add an equimolar amount of (+)-pinanediol to the solution.

-

Dehydration: The key to driving the esterification equilibrium is the removal of water. This can be accomplished by adding a dehydrating agent (e.g., anhydrous magnesium sulfate) or through azeotropic removal with a Dean-Stark apparatus if using a solvent like toluene.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Once the reaction is complete, filter off the dehydrating agent. Remove the solvent under reduced pressure to yield the crude pinanediol ester.

-

Purification: Purify the crude product using column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified ester in a suitable solvent (e.g., diethyl ether). Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.

-

Isolation: Collect the resulting solid by filtration, wash with a cold, non-polar solvent to remove impurities, and dry under vacuum to yield the final product.

Applications in Drug Development

(R)-BoroPhe-(+)-Pinanediol-HCl is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is incorporated into more complex molecules, particularly those targeting proteases and other enzymes. It is a crucial building block for creating libraries of compounds for screening and for the targeted synthesis of lead candidates.[11]

Workflow: Use in Peptide Coupling for Protease Inhibitor Synthesis

This workflow illustrates how the compound can be used to synthesize a dipeptide boronic acid, a common motif in protease inhibitors.

Caption: Workflow for protease inhibitor synthesis.

Safety, Handling, and Storage

Proper handling of (R)-BoroPhe-(+)-Pinanediol-HCl is essential to ensure laboratory safety and maintain the integrity of the compound.

Table 2: Hazard and Safety Information

| Identifier | Description | Source(s) |

| Signal Word | Warning | [3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| H302 | Harmful if swallowed | [3][8][12] |

| H315 | Causes skin irritation | [3][8][12] |

| H319 | Causes serious eye irritation | [3][8][12] |

| H335 | May cause respiratory irritation | [8][12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles with side shields.[12]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[12]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid breathing dust.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] For long-term stability, storage at +2 to +8 °C under an inert atmosphere is recommended.[8][9]

-

Incompatibilities: Keep away from strong oxidizing agents and moisture.

Conclusion

(R)-BoroPhe-(+)-Pinanediol-HCl stands as a testament to the progress in rational drug design. Its value is derived from a combination of factors: the validated therapeutic potential of the boronic acid warhead, the stereochemical purity conferred by its chiral nature, and the enhanced stability provided by the pinanediol protecting group. For researchers in drug discovery, this compound is not merely a reagent but a strategic tool that facilitates the efficient and reliable synthesis of sophisticated enzyme inhibitors and other targeted therapeutics, paving the way for the next generation of medicines.

References

-

Luminix Health. (n.d.). (R)-BorPhe-(+)-pinanediol hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). (R)-BorohomoPhe-(+)-Pinanediol-HCl. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Feasibility Analysis of (R)-BoroLeu-( )-Pinanediol-HCl from Top Manufacturer. Retrieved from [Link]

-

Carl ROTH. (2021). Safety Data Sheet - Hydrochloric acid. Retrieved from [Link]

-

AZA Mid-Year Meeting. (n.d.). (R)-BoroPhe-(+)-Pinanediol-HCl. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (R)-BoroPro-(+)-Pinanediol-HCl. Retrieved from [Link]

-

Silva, V. L. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. Retrieved from [Link]

-

Akwabi-Ameyaw, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4983. Retrieved from [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 625-634. Retrieved from [Link]

-

MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-BoroPhe-(+)-Pinanediol-HCl | 178455-03-3 [sigmaaldrich.com]

- 4. Buy (S)-BoroPro-(-)-Pinanediol-HCl | 149716-73-4 [smolecule.com]

- 5. (R)-BoroPhe-(+)-Pinanediol-HCl | CymitQuimica [cymitquimica.com]

- 6. (R)-BoroPhe-(+)-Pinanediol-HCl | 178455-03-3 [chemicalbook.com]

- 7. (R)-BoroPhe-(+)-Pinanediol-HCl 95% | CAS: 178455-03-3 | AChemBlock [achemblock.com]

- 8. luminixhealth.com [luminixhealth.com]

- 9. FCKeditor - Resources Browser [midyear.aza.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. nbinno.com [nbinno.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. (R)-BoroPro-(+)-Pinanediol-HCl 95% | CAS: 147208-69-3 | AChemBlock [achemblock.com]

- 14. carlroth.com [carlroth.com]

(R)-BOROPHE-(+)-PINANEDIOL-HCL molecular weight.

An In-Depth Technical Guide to (R)-BoroPhe-(+)-Pinanediol-HCl for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (R)-BoroPhe-(+)-Pinanediol-HCl. As a pivotal chiral building block, this boronic acid derivative holds significant promise in the synthesis of targeted therapeutics and advanced agrochemicals. This document provides an in-depth exploration of its chemical properties, mechanism of action, synthesis, and applications, grounded in established scientific principles.

Core Physicochemical Properties

(R)-BoroPhe-(+)-Pinanediol-HCl is a chiral boronic acid derivative. The pinanediol group serves as a protective moiety, which enhances the stability and handling of the boronic acid functionality for use in various synthetic applications[1].

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 335.68 g/mol | [2][3] |

| Molecular Formula | C₁₈H₂₇BClNO₂ | [2] |

| CAS Number | 178455-03-3 | [2][3] |

| Appearance | Off-white solid | [3] |

| Purity | Typically ≥95% | [3] |

| Synonym | (R)-2-phenyl-1-((3aS,4R,6R,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][2][4][5]dioxaborol-2-yl)ethan-1-amine hydrochloride | [3] |

Chemical Structure and Stereochemistry

The structure of (R)-BoroPhe-(+)-Pinanediol-HCl is characterized by a boronic acid derivative of the amino acid phenylalanine, which is protected as an ester with (+)-pinanediol, a chiral auxiliary. This specific stereochemistry is crucial for its application in asymmetric synthesis. The rigid bicyclic structure of the pinanediol group provides excellent stereochemical control during chemical reactions[6].

Caption: Reversible covalent inhibition mechanism.

Synthesis and Manufacturing Overview

The synthesis of (R)-BoroPhe-(+)-Pinanediol-HCl typically involves the formation of a stable boronic ester linkage between a phenylalanine-derived boronic acid precursor and the chiral (+)-pinanediol auxiliary.[6] This process leverages the rigid bicyclic framework of pinanediol to achieve high stereochemical control.[6]

A generalized workflow for the synthesis is as follows:

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-BoroPhe-(+)-Pinanediol-HCl | CymitQuimica [cymitquimica.com]

- 3. (R)-BoroPhe-(+)-Pinanediol-HCl | 178455-03-3 [sigmaaldrich.com]

- 4. 141091-37-4|2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. Buy (S)-BoroPro-(-)-Pinanediol-HCl | 149716-73-4 [smolecule.com]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of (R)-BOROPHE-(+)-PINANEDIOL-HCL

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (R)-BOROPHE-(+)-PINANEDIOL-HCL (CAS No. 178455-03-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from material safety data sheets of analogous compounds, chemical suppliers, and the scientific literature to establish a framework for safe and effective laboratory use. The pinanediol protecting group enhances the stability of the boronic acid moiety, making it a valuable reagent in medicinal chemistry; however, its inherent reactivity and status as a hydrochloride salt necessitate rigorous adherence to safety protocols.[1]

(R)-BOROPHE-(+)-PINANEDIOL-HCL is a chiral boronic acid derivative widely used as a building block in synthetic organic chemistry.[1] The hydrochloride salt form improves handling and stability compared to the free base. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 178455-03-3 | [2][3][4] |

| Molecular Formula | C₁₈H₂₇BClNO₂ | [2][3] |

| Molecular Weight | 335.7 g/mol | [2][3][5] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [2][3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [3] |

Hazard Identification and Toxicological Profile

GHS Classification

The compound is classified as hazardous. The following GHS classifications are based on supplier information and data for analogous boronic acid derivatives.[3][6][7][8]

| Hazard Class | Hazard Code | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Corrosivity (from HCl) | H314 | Causes severe skin burns and eye damage (potential upon hydrolysis). | GHS05 (Corrosion) |

| Respiratory Irritation | H335 | May cause respiratory irritation. | GHS07 (Exclamation Mark) |

Mechanistic and Class-Specific Hazards

-

Corrosivity of Hydrochloride: As a hydrochloride salt, the compound is acidic and can release hydrochloric acid, a highly corrosive substance, particularly in the presence of moisture or in aqueous solutions.[9][10][11] This presents a significant risk of chemical burns to skin, eyes, and the respiratory tract.

-

Boronic Acid Mutagenicity: Recent studies have indicated that some boronic acids and related reagents can exhibit mutagenic properties in the Ames assay.[12] While the mutagenicity of this specific compound is unconfirmed, this class-level finding warrants handling it as a potential mutagen and taking precautions to minimize exposure.

-

Irritant Properties: The pinanediol ester and the boronic acid functional group are known to cause skin, eye, and respiratory irritation.[6][7][8] This is the basis for the H315, H319, and H335 hazard statements.

Exposure Controls and Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory to ensure personnel safety.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to control airborne dust and vapors.[9][13]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of hazardous vapors.[13]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6] | Protects against dust particles and splashes of solutions, which can cause serious eye irritation or burns.[6][8] |

| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) inspected for integrity before use.[6][14] | Prevents skin contact, which can cause irritation and potential burns.[6] |

| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes.[8][15] | Protects skin from accidental spills and contamination.[8] |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For large spills or emergencies, a NIOSH-approved respirator with acid gas cartridges is necessary.[9] | Protects against inhalation of harmful dust or acidic vapors.[8][9] |

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing risks associated with (R)-BOROPHE-(+)-PINANEDIOL-HCL.

Storage

-

Container: Keep the container tightly sealed to prevent moisture ingress and degradation.[13]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) as recommended.[3] This mitigates potential hydrolysis from ambient moisture and oxidation.

-

Temperature: Store in a refrigerator at 2-8°C.[3]

-

Compatibility: Store away from strong bases, oxidizing agents, and moisture.[13]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling the compound from storage to use.

Caption: Standard workflow for handling (R)-BOROPHE-(+)-PINANEDIOL-HCL.

Protocol: Weighing and Dispensing the Solid Compound

-

Preparation: Don all required PPE as specified in Section 3.2. Ensure the chemical fume hood is operational.

-

Equilibration: Remove the sealed container from the 2-8°C storage. Allow it to warm to ambient temperature for at least 20-30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Inert Atmosphere Transfer: If available, transfer the container into a glovebox or glove bag with an inert atmosphere for weighing.

-

Weighing: Carefully unseal the container. Using a clean, dry spatula, promptly weigh the desired amount of solid into a tared, dry container. Work efficiently to minimize exposure to air.

-

Sealing: Immediately and tightly reseal the main container. Purge with inert gas before returning to cold storage.

-

Cleanup: Clean any residual dust from the spatula and weighing area using a cloth lightly dampened with an appropriate solvent (e.g., ethanol), followed by a dry cloth. Dispose of cleaning materials as hazardous waste.

Emergency Procedures

Prompt and correct response to an emergency is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing.[10] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists. |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][16] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[16] Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |

Accidental Release (Spill) Response

The appropriate response depends on the scale of the spill.

Caption: Decision-making flowchart for spill response.

-

Small Spill (inside a fume hood):

-

Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

-

Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.[9]

-

Wipe the area with a cloth dampened with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize any acidic residue, followed by water.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area and alert nearby personnel.[9]

-

Restrict access to the area.

-

Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean it up yourself.

-

Waste Disposal

-

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

-

Collect waste in a designated, compatible, and clearly labeled container.

-

Aqueous waste streams should be neutralized before collection.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[15] Do not dispose of this chemical down the drain.[15]

References

-

AZA Mid-Year Meeting. (R)-BoroPhe-(+)-Pinanediol-HCl. [Link]

-

University of Washington. Standard Operating Procedure - Hydrochloric Acid. [Link]

-

Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

MIT. Safety Data Sheet - Hydrochloric Acid. [Link]

-

Chongqing Chemdad Co., Ltd. (R)-BoroPro-(+)-Pinanediol-HCl. [Link]

-

Organic Process Research & Development. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Ivy Fine Chemicals. (R)-BoroPhe-(+)-Pinanediol-HCl [CAS: 178455-03-3]. [Link]

-

Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-BoroPhe-(+)-Pinanediol-HCl | CymitQuimica [cymitquimica.com]

- 3. FCKeditor - Resources Browser [midyear.aza.org]

- 4. ivychem.com [ivychem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. (R)-BoroPro-(+)-Pinanediol-HCl 95% | CAS: 147208-69-3 | AChemBlock [achemblock.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. web.mit.edu [web.mit.edu]

A Technical Guide to Chiral Boronic Acid Derivatives in Medicinal Chemistry

Abstract Chiral boronic acid derivatives have emerged from the realm of synthetic curiosities to become a cornerstone of modern medicinal chemistry. The unique electronic properties of the boron atom—specifically its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles—confer upon these molecules a distinct pharmacological profile. When combined with the stereochemical precision of a chiral scaffold, these derivatives become highly specific and potent modulators of biological targets. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and analytical characterization of chiral boronic acids, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect cornerstone drugs such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam to illustrate the profound impact of this chemical class on treating diseases ranging from cancer to infectious disease.

The Boron Advantage: Fundamentals of Boronic Acids and Chirality in Drug Design

The Unique Chemistry of the Boron Atom

Boronic acids, characterized by a C–B(OH)₂ functional group, possess a vacant p-orbital, rendering the boron atom a mild Lewis acid. This allows it to readily accept a lone pair of electrons from nucleophilic residues like the hydroxyl group of a serine or threonine in an enzyme's active site. This interaction facilitates a shift in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), forming a stable yet reversible covalent adduct.[1][2] This ability to act as a "covalent mimic" of the tetrahedral transition states of many enzymatic reactions is a key driver of their inhibitory potency.[3][4]

The Imperative of Chirality in Pharmacology

Biological systems are inherently chiral. Receptors, enzyme active sites, and nucleic acids present three-dimensional, stereospecific environments. Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic. Therefore, controlling the stereochemistry of a drug candidate is not merely an academic exercise but a critical component of designing safe and effective medicines.

Chiral Boronic Acids: A Privileged Pharmacophore

The fusion of a boronic acid warhead with a chiral scaffold creates a powerful pharmacophore. The chiral framework is responsible for orienting the molecule within the target's binding pocket, ensuring high-affinity and specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This precise positioning places the boronic acid moiety in perfect proximity to a key catalytic residue, enabling the formation of the reversible covalent bond that underpins its mechanism of action. This synergistic relationship between the chiral body and the boron "warhead" is exemplified by the clinical success of numerous boronic acid-based drugs.